molecular formula C15H14O3 B1313161 3-(3-Phenoxyphenyl)propionic acid CAS No. 52888-70-7

3-(3-Phenoxyphenyl)propionic acid

Cat. No. B1313161
CAS RN: 52888-70-7
M. Wt: 242.27 g/mol
InChI Key: OSCICYOINVFAOQ-UHFFFAOYSA-N
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Description

3-(3-Phenoxyphenyl)propionic acid is a chemical compound used in scientific research. It is an intermediate in the preparation of various synthetic organic products .


Synthesis Analysis

The synthesis of 3-(3-Phenoxyphenyl)propionic acid derivatives has been studied . For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate was synthesized via the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .


Molecular Structure Analysis

The molecular formula of 3-(3-Phenoxyphenyl)propionic acid is C9H10O3 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3-(3-Phenoxyphenyl)propionic acid undergoes various chemical reactions. For example, aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides .


Physical And Chemical Properties Analysis

3-(3-Phenoxyphenyl)propionic acid is a viscous oil with a boiling point of 168-171°C at 0.11 pressure. It has a pKa value of 7.3 .

Scientific Research Applications

Polymeric Material Development

3-(4-Hydroxyphenyl)propanoic acid, a phenolic compound related to 3-(3-Phenoxyphenyl)propionic acid, has been highlighted for its role in the development of polymeric materials. Notably, it is employed as a renewable building block in the synthesis of benzoxazine rings, which are critical in the creation of materials with desirable thermal and thermo-mechanical properties. This application underlines its potential in enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering an eco-friendly alternative to conventional methods that rely on phenol (Trejo-Machin et al., 2017).

Biomedical Applications

The biomedical sector also benefits from derivatives of 3-(3-Phenoxyphenyl)propionic acid. For instance, 3-(4-hydroxyphenyl)propionic acid, chemically related, is utilized as an organic modifier in layered double hydroxides, creating bionanocomposites with significant potential in biomedical applications. These materials are noted for their high thermal stability and mechanical reinforcement, owing to the strong filler/polymer interfacial interaction. The versatility of this compound extends to its use in food and pharmaceutical industries, underscoring its importance as a commodity chemical (Totaro et al., 2017).

Environmental Applications

In environmental contexts, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, a compound within the same family, serves as a significant urinary biomarker for human exposure to certain synthetic phenolic antioxidants used in polymers. Its detection in urine samples after hydrolysis indicates widespread human exposure to these antioxidants, highlighting its relevance in environmental health and safety monitoring (Liu & Mabury, 2021).

Agricultural Applications

In the agricultural domain, 3-(4-Hydroxyphenyl)-propionic acid, produced by Xenorhabdus nematophila K1, has shown promising results as a systemic agrochemical. It effectively controls Phytophthora blight and anthracnose in red pepper plants, demonstrating significant disease reduction without any phytotoxic effects. This positions it as a potential solution for managing crop diseases, aligning with sustainable agricultural practices (Cheon et al., 2013).

Safety And Hazards

3-(3-Phenoxyphenyl)propionic acid is considered hazardous. It is classified as a flammable liquid, corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

3-(3-Phenoxyphenyl)propionic acid is a versatile chemical compound with immense potential for innovation and discovery. It is used in various fields ranging from drug synthesis to material science .

properties

IUPAC Name

3-(3-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCICYOINVFAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenoxyphenyl)propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JH Cho, KY Jung, Y Jung, MH Kim, H Ko… - European Journal of …, 2013 - Elsevier
Pyridoxalphosphate-6-azophenyl-2′,4′-disulfonate (7a, PPADS), a nonselective P2X receptor antagonist, was extensively modified to develop more stable, potent, and selective P2X …
Number of citations: 20 www.sciencedirect.com
JL Adams, RS Garigipati, M Sorenson… - Journal of medicinal …, 1996 - ACS Publications
A series of N-hydroxyurea derivatives have been prepared and examined as inhibitors of 5-lipoxygenase. Oral activity was established by examining the inhibition of LTB 4 biosynthesis …
Number of citations: 38 pubs.acs.org
PR Likhar, S Roy, M Roy, MS Subhas, ML Kantam - Synlett, 2008 - thieme-connect.com
Silica-supported tetramethylguanidine catalyst was prepared and effectively used in the aldol-type coupling of aldehydes with ethyl diazoacetate to afford the corresponding α-diazo-β-…
Number of citations: 11 www.thieme-connect.com

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